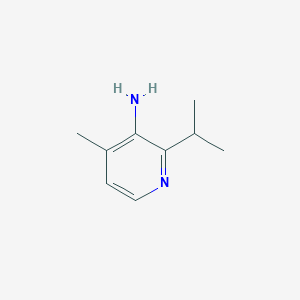

2-Isopropyl-4-methylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPOAPWLMVAUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698293-93-4 | |

| Record name | 4-methyl-2-(propan-2-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 2-Isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) for KRAS G12C Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block in Oncology

In the rapidly evolving landscape of targeted cancer therapy, the ability to selectively inhibit oncogenic drivers has revolutionized treatment paradigms. Among the most sought-after targets is the KRAS protein, particularly mutants like G12C, which are prevalent in aggressive cancers such as non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors that can bind to the mutant cysteine residue has been a landmark achievement, and at the heart of synthesizing these next-generation therapeutics lies a critical intermediate: 2-Isopropyl-4-methylpyridin-3-amine (CAS: 1698293-93-4).

This technical guide provides an in-depth exploration of this compound, from its physicochemical properties and synthesis to its pivotal role in the construction of potent KRAS G12C inhibitors. As a Senior Application Scientist, the aim is to furnish researchers and drug development professionals with the necessary insights to effectively utilize this compound in their discovery and development workflows.

Physicochemical Properties and Specifications

This compound is a substituted pyridine derivative that serves as a foundational scaffold in organic synthesis.[3] Its structural features, including the strategically positioned amine and alkyl groups on the pyridine ring, make it an ideal precursor for constructing the complex architectures of targeted inhibitors.[1]

| Property | Value | Source(s) |

| CAS Number | 1698293-93-4 | [4] |

| Molecular Formula | C₉H₁₄N₂ | [4] |

| Molecular Weight | 150.22 g/mol | [4] |

| Appearance | White to yellow or brown solid/liquid | [5] |

| Purity | Typically ≥97% | [6] |

| IUPAC Name | 4-methyl-2-(propan-2-yl)pyridin-3-amine | [4] |

| InChI Key | VXPOAPWLMVAUCK-UHFFFAOYSA-N | [4] |

| Storage Conditions | Room temperature, in a dark place under an inert atmosphere |

The Synthetic Pathway: From Simple Precursors to a High-Value Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A commonly employed route, as outlined in patent literature, starts from the readily available ethyl isobutyrate.[7] The causality behind this synthetic choice lies in the ability to build the substituted pyridine ring system through a series of well-established organic reactions.

Experimental Protocol: A Representative Synthesis

The following protocol is a composite representation based on published synthetic routes and should be adapted and optimized for specific laboratory conditions.[7]

Step 1: Synthesis of 2-isobutyryl-3-methyl-2-butenenitrile

-

To a stirred solution of ethyl isobutyrate (1 equivalent) in tetrahydrofuran (THF), add potassium tert-butoxide (1.5-2 equivalents) at a controlled temperature.

-

Slowly add acetonitrile (excess) dropwise, maintaining the reaction temperature.

-

After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by cooling and acidifying with glacial acetic acid or hydrochloric acid to a pH of 3-4.

-

Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 5-N,N-dimethyl-2-isobutyryl-2,4-dipentenenitrile

-

Dissolve the crude product from Step 1 in ethanol.

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

-

Reflux the mixture until the starting material is consumed.

-

Evaporate the solvent and purify the product, for example, by trituration with water and filtration, to obtain the desired intermediate.

Step 3: Synthesis of 2-isopropyl-4-methyl-3-cyanopyridine

-

To a solution of the product from Step 2 in ethanol, add ammonium acetate (excess).

-

Heat the mixture to reflux for several hours.

-

Upon completion, evaporate the solvent.

-

Work up the residue by washing with water and extracting with a suitable organic solvent like dichloromethane.

-

Dry and concentrate the organic phase to obtain the cyanopyridine derivative.

Step 4: Hydrolysis and Hofmann Degradation to this compound

-

The 2-isopropyl-4-methyl-3-cyanopyridine is first hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions.

-

The resulting 2-isopropyl-4-methyl-3-pyridinecarboxamide is then subjected to a Hofmann degradation. This reaction typically involves treatment with a solution of bromine or N-bromosuccinimide in a strong base like sodium hydroxide to convert the amide to the primary amine.

-

Purification of the final product is typically achieved through extraction and chromatography to yield this compound.

Application in Drug Development: The Gateway to KRAS G12C Inhibition

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of KRAS G12C inhibitors, such as Sotorasib (AMG 510).[2] The structural motif provided by this intermediate is crucial for the final drug's ability to bind to the mutant KRAS protein with high affinity and selectivity.

The KRAS Signaling Pathway and the Impact of G12C Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, including the MAPK and PI3K pathways, which are critical for cell proliferation, differentiation, and survival.[8] Mutations in the KRAS gene, such as the G12C substitution, lead to a constitutively active protein that is locked in the GTP-bound state, driving uncontrolled cell growth and tumorigenesis.[2]

KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state.[9] This prevents downstream signaling and ultimately leads to the suppression of tumor growth.[1] this compound forms a core part of the inhibitor's structure that interacts with a cryptic pocket on the KRAS G12C protein, enhancing the potency and selectivity of the drug.[2]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Harmful)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion: An Indispensable Tool for Modern Drug Discovery

This compound has emerged from being a niche chemical intermediate to a cornerstone in the synthesis of life-saving cancer therapeutics. Its unique structure provides the ideal starting point for the creation of potent and selective KRAS G12C inhibitors. For researchers and drug development professionals working at the forefront of oncology, a thorough understanding of this compound's properties, synthesis, and application is not just beneficial, but essential for the continued advancement of targeted therapies. The insights and protocols provided in this guide aim to empower scientists to confidently and efficiently utilize this high-value intermediate in their critical work.

References

-

Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?Link

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?Link

-

Nagarkar, R. R., et al. (2022). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. National Institutes of Health. Link

-

CymitQuimica. (n.d.). CAS 1698293-93-4: this compound. Link

-

ResearchGate. (n.d.). Schematic illustration of the KRAS signaling pathway. Link

-

ResearchGate. (n.d.). A schematic of KRAS signaling in normal (A) and tumoral (B) cells is shown. Link

-

National Center for Biotechnology Information. (2021, November 9). Oncogenic KRAS: Signaling and Drug Resistance. Link

-

ResearchGate. (n.d.). Diagrammatic representation of KRAS signaling pathways. Link

-

Frontiers in Pharmacology. (n.d.). Classification of KRAS activating mutations and the implications for therapeutic intervention. Link

-

Sigma-Aldrich. (n.d.). This compound. Link

-

Patsnap. (n.d.). Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Link

-

CymitQuimica. (n.d.). This compound. Link

-

MySkinRecipes. (n.d.). This compound. Link

-

ChemicalBook. (n.d.). This compound. Link

-

MySkinRecipes. (n.d.). Product Specification. Link

-

PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Link

-

WIPO Patentscope. (2021, March 18). WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. Link

-

Ambeed. (n.d.). 1698293-93-4|this compound. Link

Sources

- 1. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. CAS 1698293-93-4: this compound [cymitquimica.com]

- 7. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

Physicochemical properties of 2-Isopropyl-4-methylpyridin-3-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methylpyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Intermediate

This compound is a substituted aminopyridine, a class of heterocyclic organic compounds that are pivotal in medicinal chemistry.[1][2] The unique arrangement of an amino group, an isopropyl group, and a methyl group on the pyridine ring imparts specific electronic and steric properties, making it a valuable building block in complex organic synthesis.[1] Its primary significance lies in its role as a critical intermediate in the preparation of KRAS G12C inhibitors, a class of targeted therapies for treating challenging cancers such as pancreatic, colorectal, and lung cancer.[3][4][5]

Understanding the physicochemical properties of this molecule is paramount for researchers, process chemists, and drug development professionals. These properties govern its reactivity, solubility, bioavailability, and formulation characteristics. This guide provides a comprehensive analysis of these core attributes, supported by established experimental protocols, to empower scientists in its effective application.

Molecular Identity and Core Chemical Properties

A precise understanding of a compound begins with its fundamental identifiers and properties. This compound is registered under CAS Number 1698293-93-4.[1][6] Its structural and molecular details are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-2-propan-2-ylpyridin-3-amine | PubChem[7] |

| CAS Number | 1698293-93-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₄N₂ | CymitQuimica[1] |

| Molecular Weight | 150.22 g/mol | PubChem[7] |

| Canonical SMILES | CC1=C(C(=NC=C1)C(C)C)N | PubChem[7] |

| InChI Key | VXPOAPWLMVAUCK-UHFFFAOYSA-N | Sigma-Aldrich |

Physicochemical Data Summary

The physicochemical parameters of a molecule are critical predictors of its behavior in both chemical reactions and biological systems. The following table consolidates the available quantitative data for this compound.

| Property | Value | Comments and Implications | Source |

| Physical Form | White to yellow liquid or solid; Solid-Liquid Mixture | [8] | The variable physical state suggests sensitivity to purity and ambient temperature. |

| Boiling Point | 267.7 ± 35.0 °C (at 760 mmHg) | The relatively high boiling point is consistent with its molecular weight and potential for hydrogen bonding. | |

| Density | 0.992 ± 0.06 g/cm³ | Similar to water, which can be a useful consideration for solvent layering during workup procedures. | |

| Flash Point | 139.8 ± 13.1 °C | Indicates the temperature at which it can vaporize to form an ignitable mixture in air; requires appropriate handling precautions. | |

| XLogP3-AA (LogP) | 1.7 | [7] | This positive value indicates greater solubility in lipids than in water, suggesting moderate lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [7] | Influences solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the -NH₂ and pyridine N) | [7] | Contributes to solubility and the ability to form non-covalent interactions. |

Core Physicochemical Characteristics in Depth

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar hydrocarbon components (isopropyl and methyl groups) and its polar functional groups (the amino group and the pyridine nitrogen).

-

In Water and Aqueous Buffers : As a low-molecular-weight amine, it is expected to have some solubility in water.[9] However, the presence of nine carbon atoms suggests this solubility may be limited.[10]

-

Impact of pH : The basicity of the amino group and the pyridine nitrogen is the most critical factor for its aqueous solubility. In acidic solutions (pH < pKa), the molecule will be protonated to form an ammonium salt. This ionic salt form is significantly more polar and, therefore, much more soluble in water than the neutral free base. This property is routinely exploited in purification and formulation.

-

In Organic Solvents : It is expected to be readily soluble in a wide range of organic solvents, particularly polar organic solvents.[1][9]

Basicity and pKa

The pKa value is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa of its conjugate acid (R-NH₃⁺) indicates the strength of the amine as a base.

-

Dual Basic Centers : This molecule has two basic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic pyridine nitrogen. The protonation state of these centers is pH-dependent and crucial for its reactivity and biological interactions.

Lipophilicity and LogP

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross biological membranes.

-

Interpretation of LogP : The computed XLogP3-AA value of 1.7 for this compound indicates a preference for the lipid phase over the aqueous phase.[7] A LogP in this range is often considered favorable for drug candidates, as it suggests a balance between aqueous solubility (for dissolution in plasma) and lipid solubility (for membrane permeation).[12]

-

LogD vs. LogP : Since this is an ionizable compound, its distribution is pH-dependent. The distribution coefficient (LogD) is used to describe lipophilicity at a specific pH.[12] At physiological pH (7.4), the molecule will be partially protonated, which would decrease its effective lipophilicity (LogD < LogP).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, key physicochemical parameters should be determined experimentally. The following sections describe standard, self-validating protocols for characterizing this compound.

Protocol for Aqueous Solubility Determination

This protocol outlines a standard method for assessing the solubility of an amine in water and dilute acid, a key property reflecting its basicity.[10][13]

Methodology:

-

Preparation : Label three separate, clean test tubes: "Water," "5% HCl," and "5% NaOH."

-

Sample Addition : Add approximately 25 mg of solid this compound or 1-2 drops of liquid to each test tube.

-

Solvent Addition : Add 0.5 mL of the corresponding solvent (deionized water, 5% HCl(aq), 5% NaOH(aq)) to each respective tube.

-

Mixing : Vigorously mix each tube by tapping or vortexing for 30-60 seconds.

-

Observation : Observe each tube against a contrasting background to determine if the compound has fully dissolved (soluble) or if a separate phase or solid remains (insoluble).

-

pH Test (for Water Tube) : If the compound is soluble in water, test the solution's pH using pH paper. A pH > 7 confirms its basic nature.[13]

Expected Outcome : The compound is expected to be sparingly soluble or insoluble in water and 5% NaOH, but fully soluble in 5% HCl due to the formation of a water-soluble ammonium salt.

Caption: Workflow for Amine Solubility Testing.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds.[11][14]

Methodology:

-

Sample Preparation : Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water. If solubility is low, a co-solvent like methanol or ethanol may be used, but the resulting pKa will be an apparent pKa (pKaapp).

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a magnetic stirrer.

-

Titrant : Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

Data Acquisition : Add the titrant in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point(s) on the resulting titration curve. The first derivative of the curve can be used to accurately locate the equivalence point(s).

Caption: Workflow for pKa Determination via Titration.

Protocol for LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental LogP determination.[15][16]

Methodology:

-

Phase Preparation : Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer) saturated with n-octanol. This pre-saturation is critical for accuracy.

-

Sample Preparation : Prepare a stock solution of the compound in the n-octanol phase at a known concentration.

-

Partitioning : Combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase in a separatory funnel or vial.

-

Equilibration : Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation : Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.

-

Quantification : Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation : Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[16]

Caption: Workflow for Shake-Flask LogP Determination.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting.

-

Hazard Identification : The compound is classified with the GHS07 pictogram (Harmful/Irritant) and the signal word "Warning".[17]

-

Hazard Statements :

-

Storage Conditions : To ensure stability and purity, the compound should be stored under an inert atmosphere in a dark place.[8] Recommended storage temperatures vary by supplier, ranging from room temperature to 4°C.[8] Protection from light is also advised.

Conclusion

This compound is a compound of significant interest due to its role in the synthesis of advanced cancer therapeutics. Its physicochemical profile—characterized by moderate lipophilicity (XLogP3-AA = 1.7), dual basic centers, and pH-dependent aqueous solubility—defines its behavior from the synthesis flask to potential biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and facilitating informed decisions in process optimization, formulation, and drug discovery workflows. A thorough understanding of these fundamental characteristics is the cornerstone of leveraging this valuable intermediate to its full potential.

References

-

Aaron Chemicals. 1698293-93-4 | MFCD30828926 | this compound. [Link]

-

McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]

-

Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Asian Journal of Chemical Sciences. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). [Link]

-

Amine Unknowns. [Link]

-

Simple Method for the Estimation of pKa of Amines. (2011). Acta Chimica Slovenica. [Link]

-

MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). [Link]

-

WIPO Patentscope. WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. (2021). [Link]

-

Exploring 2-Aminopyridine: Properties, Applications, and Manufacturing. [Link]

-

ResearchGate. Physicochemical properties of 4-amino pyridine a model pollutant. [Link]

-

DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). [Link]

- Google Patents. Determination of log P coefficients via a RP-HPLC column.

-

ResearchGate. Values of logP and logk for the Test Compounds Used in This Study. [Link]

-

PubChem. 2-Aminopyridine. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). [Link]

-

MySkinRecipes. This compound. [Link]

-

Tradeindia. 2 Isopropyl 4 Methylpyridin 3 Amine. [Link]

-

precisionFDA. This compound. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

-

Sunway Pharm Ltd. This compound - CAS:1698293-93-4. [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

gsrs. This compound. [Link]

Sources

- 1. CAS 1698293-93-4: this compound [cymitquimica.com]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound | 1698293-93-4 [chemicalbook.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 1698293-93-4 | MFCD30828926 | this compound [aaronchem.com]

- 7. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1698293-93-4 [sigmaaldrich.com]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. benchchem.com [benchchem.com]

- 12. LogD/LogP - Enamine [enamine.net]

- 13. www1.udel.edu [www1.udel.edu]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. acdlabs.com [acdlabs.com]

- 17. This compound | 1698293-93-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Organic Solvent Solubility of 2-Isopropyl-4-methylpyridin-3-amine

Abstract

Understanding the solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is a cornerstone of efficient process development, formulation, and purification in the pharmaceutical and chemical industries.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 2-isopropyl-4-methylpyridin-3-amine (CAS 1698293-93-4) in organic solvents. Due to the limited availability of public experimental data for this specific compound, this document emphasizes a predictive and methodological approach. It combines theoretical analysis of the molecular structure with a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this and structurally similar compounds.

Introduction: The Critical Role of a Solubility Profile

The solubility of a chemical compound is a fundamental physicochemical property that dictates its behavior in various chemical processes.[3][4] For a compound like this compound, which is used as a reagent in the preparation of KRAS G12C inhibitors for cancer treatment, a well-defined solubility profile is indispensable.[5] It directly influences:

-

Reaction Kinetics: Selecting an appropriate solvent can enhance reaction rates and improve yields by ensuring reactants are in the same phase.

-

Purification Strategies: Knowledge of solubility is crucial for developing crystallization, precipitation, and chromatographic purification methods.

-

Formulation Development: For APIs, solubility in various excipients and solvent systems is a key factor in designing a stable and bioavailable drug product.[1]

-

Process Safety and Scalability: Understanding solubility limits prevents issues like precipitation in transfer lines and ensures predictable process performance during scale-up.

This guide will first deconstruct the molecular features of this compound to predict its general solubility behavior before presenting a rigorous experimental methodology to quantify it.

Molecular Structure Analysis

This compound (C₉H₁₄N₂) is a substituted pyridine derivative with several key structural features that govern its interaction with solvents.[6][7]

-

Pyridine Ring: The nitrogen atom in the aromatic ring is an H-bond acceptor and imparts polarity.

-

Amino Group (-NH₂): This primary amine is a strong hydrogen bond donor and acceptor, significantly increasing polarity and the potential for interaction with protic solvents.[8]

-

Isopropyl and Methyl Groups: These non-polar alkyl groups contribute to the lipophilicity and van der Waals interactions of the molecule.

This combination of polar (amine, pyridine nitrogen) and non-polar (alkyl groups) functionalities suggests a nuanced solubility profile. The molecule is expected to exhibit moderate to good solubility in polar solvents, particularly those that can engage in hydrogen bonding.[6] The principle of "like dissolves like" serves as a foundational guide: polar solvents will more effectively dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes.[9]

Predictive Framework: Hansen Solubility Parameters (HSP)

Before embarking on extensive experimental work, a theoretical approach can help screen and prioritize solvents. The Hansen Solubility Parameters (HSP) provide a powerful framework for predicting miscibility and solubility based on the principle that "like dissolves like."[10][11][12][13]

HSP decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The guiding principle is that solutes will dissolve in solvents with similar HSP values.[14] The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated, and if this distance is less than the interaction radius (Ro) of the solute, dissolution is likely. This is often visualized as a "solubility sphere."[10][14]

While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods available in specialized software packages. This predictive step is invaluable for rationally selecting a diverse yet targeted set of solvents for experimental testing, saving time and resources.

Caption: Diagram 1: Conceptual framework for predicting solubility using HSP.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[15][16] This technique, endorsed by organizations like the OECD, involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[15] The resulting saturated solution is then analyzed to determine the concentration of the dissolved solute.

Caption: Diagram 2: Experimental workflow for the shake-flask solubility method.

Recommended Solvents for Screening

A well-chosen set of solvents covering a range of polarities and chemical functionalities is essential. The following table provides a suggested list for initial screening.

| Solvent Class | Solvent | Polarity Index | Primary Interaction Type |

| Non-Polar | n-Hexane | 0.1 | Dispersion |

| Toluene | 2.4 | Dispersion, π-π | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Dipole-Dipole |

| Tetrahydrofuran (THF) | 4.0 | Dipole-Dipole, H-Bond Acceptor | |

| Acetone | 5.1 | Dipole-Dipole, H-Bond Acceptor | |

| Acetonitrile (ACN) | 5.8 | Dipole-Dipole, H-Bond Acceptor | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole-Dipole, H-Bond Acceptor | |

| Polar Protic | Ethyl Acetate | 4.4 | Dipole-Dipole, H-Bond Acceptor |

| Isopropanol (IPA) | 3.9 | H-Bonding, Dipole-Dipole | |

| Ethanol | 4.3 | H-Bonding, Dipole-Dipole | |

| Methanol | 5.1 | H-Bonding, Dipole-Dipole |

Detailed Experimental Protocol (Shake-Flask Method)

This protocol is a self-validating system designed for accuracy and reproducibility.

A. Materials and Equipment

-

This compound (purity >97%)[7]

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

B. Procedure

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a pre-weighed glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 150 rpm).

-

Causality Insight: Equilibration time is critical. A minimum of 24 hours is recommended to ensure thermodynamic equilibrium is reached. Shorter times may result in an underestimation of the true equilibrium solubility. Temperature must be tightly controlled (±0.5°C) as solubility is highly temperature-dependent.[16]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow larger particles to settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet all undissolved solids.

-

Trustworthiness Check: This step is crucial to avoid transferring solid particles into the analytical sample, which would falsely inflate the measured solubility.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a pre-weighed vial. Perform a large, accurate dilution with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.

-

Causality Insight: A large initial dilution (e.g., 1:100 or 1:1000) minimizes the risk of the compound precipitating out of the saturated solution due to temperature changes or solvent evaporation.

-

C. Analytical Quantification (HPLC)

-

Method Development: Develop a reverse-phase HPLC method capable of accurately quantifying this compound. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA for peak shaping) is a typical starting point.

-

Calibration: Prepare a series of at least five standard solutions of the compound in the same diluent used for the samples.[17] Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.999 for the results to be considered valid.[18]

-

Sample Analysis: Inject the diluted samples and determine their concentration from the calibration curve.

-

Calculation: Calculate the original solubility in the solvent using the following formula, accounting for all dilution factors:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation

Results should be compiled into a clear, structured table to facilitate analysis and comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| n-Hexane | 25.0 | [Experimental Value] | [Calculated Value] | [e.g., Insoluble, Cloudy] |

| Toluene | 25.0 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | |

| ... | ... | ... | ... | |

| Methanol | 25.0 | [Experimental Value] | [Calculated Value] |

Conclusion and Application

This guide outlines a robust, scientifically-grounded methodology for determining the organic solvent solubility of this compound. By integrating a theoretical predictive framework with a rigorous experimental protocol, researchers can generate a reliable and comprehensive solubility profile. This data is not merely an academic exercise; it is actionable intelligence that directly supports rational solvent selection for synthesis, enables efficient purification development, and provides a critical data package for formulation scientists. Adherence to this self-validating protocol will ensure the generation of high-quality, trustworthy data essential for accelerating research and development timelines.

References

-

Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

De Wispelaere, K. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Chemistry For Everyone. (2023). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Hansen, C.M. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Abbott, S. & Hansen, C.M. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Mey, A.S.J.S. et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

De Wispelaere, K. et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

-

Hansen, C.M. & Abbott, S. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

-

OECD. (1995). Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

-

Schoff, C.K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

OECD. (2006). Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Ali, S.A. et al. (2017). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Facco, P. et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics. Available at: [Link]

-

Wenlock, M.C. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

He, T. et al. (2011). Solubility thermodynamics of amine boranes in polar solvents. Journal of Materials Chemistry. Available at: [Link]

-

Abraham Entertainment. (2023). Polarity and Solubility of Organic Compounds. Available at: [Link]

-

True Labs. (n.d.). 2 Isopropyl 4 Methylpyridin 3 Amine. Tradeindia. Available at: [Link]

- Avdeef, A. et al. (2004). A method of measuring solubility. Google Patents.

-

de Campos, D.R. et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines. GovInfo. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

-

Abraham Entertainment. (2023). Solubility Of Polar Compounds: Unraveling The Secrets. Available at: [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. d-nb.info [d-nb.info]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. This compound | 1698293-93-4 [chemicalbook.com]

- 6. CAS 1698293-93-4: this compound [cymitquimica.com]

- 7. This compound | 1698293-93-4 [sigmaaldrich.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 14. paint.org [paint.org]

- 15. enfo.hu [enfo.hu]

- 16. scielo.br [scielo.br]

- 17. pharmaguru.co [pharmaguru.co]

- 18. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Isopropyl-4-methylpyridin-3-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development.[1][2][3][4][5] It provides unparalleled insights into molecular structure, dynamics, and interactions at the atomic level. This guide offers a detailed technical analysis of the ¹H and ¹³C NMR spectra of 2-Isopropyl-4-methylpyridin-3-amine, a key intermediate in the synthesis of KRAS G12C inhibitors used in the treatment of various cancers.[6][7] Understanding the NMR spectral features of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in synthetic pathways.

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR spectra, the atoms in this compound are numbered as shown in the structure below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show six distinct signals. The chemical shifts are influenced by the electron-donating amino group and the alkyl substituents on the pyridine ring.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |

| H6 | 7.8 - 8.0 | Doublet (d) | 1H | JH6-H5 = 5.0 - 6.0 | The proton at C6 is ortho to the ring nitrogen, leading to a significant downfield shift. It is coupled to H5. |

| H5 | 6.9 - 7.1 | Doublet (d) | 1H | JH5-H6 = 5.0 - 6.0 | This proton is on the pyridine ring and is coupled to H6. |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | 2H | - | The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening and exchange.[1][8][9][10] |

| CH (isopropyl) | 3.0 - 3.3 | Septet (sept) | 1H | JCH-CH₃ = 6.5 - 7.0 | The methine proton of the isopropyl group is adjacent to six equivalent methyl protons, resulting in a septet. |

| CH₃ (ring) | 2.2 - 2.4 | Singlet (s) | 3H | - | The methyl group on the pyridine ring is a singlet as it has no adjacent protons. |

| CH₃ (isopropyl) | 1.2 - 1.4 | Doublet (d) | 6H | JCH₃-CH = 6.5 - 7.0 | The two methyl groups of the isopropyl substituent are equivalent and are split by the methine proton into a doublet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine unique carbon signals. The chemical shifts are estimated based on the known shifts for pyridine and the substituent effects of the isopropyl, methyl, and amino groups.[4]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | 158 - 162 | The carbon bearing the isopropyl group is significantly deshielded due to its position adjacent to the nitrogen and the substituent effect. |

| C6 | 145 - 148 | Similar to C2, this carbon is deshielded due to its proximity to the ring nitrogen. |

| C4 | 143 - 146 | The carbon with the methyl group is also deshielded. |

| C3 | 138 - 142 | The carbon attached to the amino group. |

| C5 | 120 - 123 | This is the most shielded of the aromatic carbons. |

| CH (isopropyl) | 30 - 34 | Typical chemical shift for a methine carbon of an isopropyl group attached to an aromatic ring. |

| CH₃ (isopropyl) | 22 - 25 | The two equivalent methyl carbons of the isopropyl group. |

| CH₃ (ring) | 18 - 21 | The methyl carbon attached to the pyridine ring. |

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, which may provide sharper signals for the amine protons.[9]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Most deuterated solvents are available with TMS already added.

Caption: Experimental workflow for NMR analysis of this compound.

2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

3. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra to the TMS signal at 0 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a valuable resource for researchers and scientists involved in the synthesis and characterization of this important pharmaceutical intermediate. The detailed experimental protocol outlines the best practices for acquiring high-quality NMR data, ensuring reliable and reproducible results. By leveraging the power of NMR spectroscopy, professionals in drug development can confidently verify the structure and purity of this key building block, thereby ensuring the integrity of their synthetic processes.

References

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]

-

Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. CORE. Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

-

How does solvent choice effect chemical shift in NMR experiments? Reddit. Available at: [Link]

-

Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. Available at: [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available at: [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

Lec16 - 1H NMR: Splitting of Common Substituents. YouTube. Available at: [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

-

WO/2021/047603 SYNTHESIS METHOD APPLIED TO KRAS INHIBITOR DRUG HETEROCYCLIC INTERMEDIATE. WIPO Patentscope. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Video: NMR Spectroscopy Of Amines [jove.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Isopropyl-4-methylpyridin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Isopropyl-4-methylpyridin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for obtaining and interpreting the IR spectrum of this substituted aminopyridine. By dissecting the molecule into its constituent functional groups—the aminopyridine core, the isopropyl substituent, and the methyl group—we will predict and assign the characteristic vibrational modes. This guide also outlines a detailed experimental protocol using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, a modern and efficient technique for sample analysis. The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and practical utility.

Introduction: The Molecular Landscape of this compound

This compound is a substituted pyridine derivative with a molecular structure that presents a rich tapestry of vibrational modes for infrared spectroscopic analysis. The molecule's utility, particularly in medicinal chemistry and materials science, necessitates a thorough understanding of its structural and electronic properties. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of the compound by probing its molecular vibrations.[1][2]

The structure combines an aromatic aminopyridine core with aliphatic isopropyl and methyl substituents. Each of these components gives rise to characteristic absorption bands in the IR spectrum. A detailed analysis of these bands allows for the unequivocal identification of the compound's functional groups and overall molecular architecture.

The Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. These absorptions are recorded as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular "fingerprint" determined by the types of bonds present, their arrangement, and the overall molecular symmetry.

The primary vibrational modes observed are stretching (a change in inter-atomic distance along the bond axis) and bending (a change in the angle between two bonds).[4] These can be further subdivided, for example, into symmetric and asymmetric stretches, and scissoring, rocking, wagging, and twisting bends.[5] The position, intensity, and shape of the absorption bands provide a wealth of information about the molecule's functional groups.

Predicted Infrared Spectrum: A Functional Group Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features with high confidence by analyzing its constituent parts. The following sections break down the expected vibrational modes.

The Aminopyridine Core

The aminopyridine core is responsible for some of the most characteristic peaks in the spectrum.

-

N-H Vibrations (Amine Group): As a primary aromatic amine, this compound will exhibit distinct N-H stretching and bending vibrations.[6][7]

-

N-H Stretching: Primary amines typically show two bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes.[7][8][9] For aromatic amines, these bands often appear at slightly higher frequencies compared to aliphatic amines.[6][10] We can predict these to be of medium intensity and sharper than O-H bands.[7][9]

-

N-H Bending (Scissoring): A strong in-plane scissoring vibration is characteristic of primary amines and is expected in the 1650-1580 cm⁻¹ range.[6][7] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching bands aid in its correct assignment.

-

N-H Wagging: A broad, out-of-plane wagging band is also anticipated between 910-665 cm⁻¹.[7]

-

-

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][11][12] These bands are generally weak to medium in intensity.

-

C=C and C=N Ring Stretching: The pyridine ring exhibits complex stretching vibrations in the 1600-1400 cm⁻¹ region.[11][13] Expect a series of medium to strong bands, often around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[3][11]

-

C-N Stretching: The stretching vibration of the C-N bond connecting the amine group to the aromatic ring is expected to appear in the 1335-1250 cm⁻¹ range for aromatic amines.[6][7]

-

C-H Out-of-Plane (oop) Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can be diagnostic of the substitution pattern on the ring.[11][12]

-

The Aliphatic Substituents: Isopropyl and Methyl Groups

The isopropyl and methyl groups will contribute characteristic aliphatic C-H stretching and bending vibrations.

-

C-H Stretching: These vibrations will appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, and are a clear indicator of saturated carbon-hydrogen bonds.[14][15][16]

-

Methyl (CH₃) Group: Expect both asymmetric (around 2962 cm⁻¹) and symmetric (around 2872 cm⁻¹) stretching bands.[16]

-

Isopropyl Group (CH and CH₃): The methine (CH) stretch will also be present in this region. The combination of methyl and methine groups will result in a cluster of peaks.

-

-

C-H Bending:

-

Methyl (CH₃) Bending: The characteristic symmetric bending, often called the "umbrella mode," appears around 1375 cm⁻¹.[16] An asymmetric bending mode is also expected near 1450 cm⁻¹.[14][15] The presence of an isopropyl group often results in a splitting of the symmetric bending peak into two bands of roughly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹.

-

Methylene/Methine (CH/CH₂) Bending: Scissoring vibrations for CH₂ groups are typically found around 1465 cm⁻¹. While this molecule has a methine group, its bending vibrations can be weak and harder to assign definitively.

-

Summary of Predicted IR Absorption Bands

The following table summarizes the predicted key vibrational frequencies for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium, Sharp (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Weak to Medium |

| 2975 - 2850 | C-H Stretch | Aliphatic (Isopropyl, Methyl) | Medium to Strong |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Strong |

| 1600 - 1400 | C=C and C=N Ring Stretch | Pyridine Ring | Medium to Strong (multiple bands) |

| 1470 - 1430 | C-H Asymmetric Bend | Methyl (CH₃) | Medium |

| 1385 - 1365 | C-H Symmetric Bend | Isopropyl Group | Medium (split peak) |

| ~1375 | C-H Symmetric Bend ("Umbrella") | Methyl (CH₃) | Medium |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Medium to Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Pyridine Ring) | Strong |

| 910 - 665 | N-H Wag | Primary Amine | Broad, Strong |

Experimental Protocol: Acquiring the IR Spectrum with ATR-FTIR

Attenuated Total Reflectance (ATR) is a powerful sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal to no sample preparation, making it ideal for both liquid and solid samples.[2][17][18]

Rationale for Choosing ATR-FTIR

-

Ease of Use: The sample is placed directly on the ATR crystal. This eliminates the need for preparing KBr pellets or Nujol mulls, which can be time-consuming and introduce contaminants.[19][20]

-

High-Quality Spectra: ATR-FTIR provides excellent sample-to-crystal contact, resulting in high-quality, reproducible spectra.[19]

-

Versatility: It is suitable for analyzing solids (powders, films) and liquids, making it a versatile tool in a drug development setting.[18]

Step-by-Step Experimental Workflow

Caption: ATR-FTIR Experimental Workflow.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is properly calibrated and purged.

-

Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free tissue to remove any residues. Allow the solvent to fully evaporate.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step to account for absorptions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

-

Sample Application:

-

Place a small amount of the this compound sample (a few milligrams if solid, a single drop if liquid) onto the center of the ATR crystal.

-

Lower the press arm (anvil) to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded as a ratio of the sample scan to the background scan.

-

-

Data Processing and Analysis:

-

The raw data should undergo an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the resulting spectrum more comparable to a traditional transmission spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

-

Identify and assign the major absorption bands by comparing their positions and intensities to the predicted values and established correlation tables.

-

Logical Framework for Spectral Interpretation

Interpreting an IR spectrum is a systematic process. The following diagram illustrates the logical flow for analyzing the spectrum of this compound.

Caption: Logical flow for IR spectrum interpretation.

Conclusion

The infrared spectrum of this compound is rich with information that confirms its molecular structure. By systematically analyzing the characteristic vibrational modes of the primary aromatic amine, the substituted pyridine ring, and the aliphatic isopropyl and methyl groups, a detailed and predictive assignment of its IR absorption bands can be achieved. The use of ATR-FTIR spectroscopy provides a rapid, reliable, and straightforward method for obtaining high-quality spectra. This guide serves as a foundational resource for scientists and researchers, enabling them to confidently identify and characterize this compound, ensuring its integrity in drug development and other advanced applications.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Sanyal, N. K., Srivastava, S. L., & Goel, R. K. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 31(3), 69-72.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 31). 9.8: Infrared (Rovibrational) Spectroscopy. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Duarte, F. J., & Hill, S. C. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 86(5), 629. [Link]

- Arjunan, V., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of Chemical Sciences, 8(2), 1069-1080.

- Ivanova, B. B., & Arnaudov, M. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine.

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Yurdakul, Ş., & Kurt, M. (2018). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

- Mansour, M. A. (n.d.). The features of IR spectrum.

- Balachandran, V., & Karunathan, R. (2012). Vibrational spectroscopic studies of 4-(chloromethyl) pyridine hydrochloride. Elixir Vib. Spec., 48, 9663-9668.

- Coury, C., et al. (2019). Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds.

-

University of Potsdam. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

- IOSR Journal of Applied Physics. (2015). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 7(4), 58-63.

- Wang, H. F., et al. (2005). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. The Journal of Physical Chemistry B, 109(33), 16085–16093.

-

Smith, B. C. (2018, January 25). The Big Review IV: Hydrocarbons. Spectroscopy Online. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBSWeb. Retrieved from [Link]

-

LibreTexts Chemistry. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Retrieved from [Link]

- Foroutan-Nejad, C., et al. (2020).

- Ishiuchi, S., et al. (2007). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 9(42), 5697-5704.

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Various modes of bending vibration in methylene group (CH2). Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the simulated IR spectrum of the C-H stretching vibration.... Retrieved from [Link]

- Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 6(2), 287-291.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

- Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(5), 1278-1293.

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

- Téllez, C. A., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839.

-

ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me? Retrieved from [Link]

-

ResearchGate. (n.d.). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Retrieved from [Link]

- McLaughlin, R. P., Bird, B., & Reid, P. J. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(12), 2571-2580.

- DTIC (Defense Technical Information Center). (1968). The Infrared and Raman Spectra of Isopropylmethylphosphonofluoridate (GB).

- Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1009.

-

Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

Sources

- 1. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]

- 2. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 3. employees.oneonta.edu [employees.oneonta.edu]

- 4. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. elixirpublishers.com [elixirpublishers.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mt.com [mt.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

Theoretical Reactivity of Substituted Pyridines: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide:

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals and functional materials.[1] Its unique electronic structure, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a complex reactivity profile that can be precisely modulated through substitution.[2] Understanding the theoretical principles that govern this reactivity is paramount for the rational design of novel therapeutics and materials. This guide provides an in-depth exploration of the electronic properties of the pyridine nucleus and the profound influence of substituents on its behavior in key chemical transformations. We will dissect the causality behind its reactivity in electrophilic and nucleophilic aromatic substitution reactions, analyze the modulation of its basicity, and introduce computational methodologies that allow for the in silico prediction of these properties.

The Electronic Landscape of the Pyridine Ring

Unlike its carbocyclic counterpart, benzene, the pyridine ring is not electronically uniform. The presence of the electronegative nitrogen atom fundamentally alters the distribution of electron density, creating a π-deficient system. This has two major consequences:

-

Inductive Effect (-I): The nitrogen atom strongly withdraws electron density from the ring through the sigma framework. This effect is most pronounced at the α-positions (C-2, C-6) and to a lesser extent at the β- (C-3, C-5) and γ- (C-4) positions. This general electron deficiency deactivates the ring towards attack by electrophiles compared to benzene.[3]

-

Mesomeric Effect (-M): The nitrogen atom can participate in resonance, withdrawing π-electron density from the ring. This effect is also most significant at the α and γ positions, further contributing to their electron-poor character.

The confluence of these effects results in a permanent dipole moment, with the negative pole at the nitrogen atom. This inherent electronic bias dictates the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution (EAS): A Tale of Deactivation and Regioselectivity

Pyridine undergoes electrophilic aromatic substitution (EAS) much more sluggishly than benzene, often requiring harsh reaction conditions.[3][4] The electron-withdrawing nature of the nitrogen atom deactivates the entire ring. Furthermore, under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This places a formal positive charge on the ring, drastically increasing the activation energy for attack by a positive electrophile.[3][5]

Regioselectivity: The Preference for C-3

Electrophilic attack preferentially occurs at the C-3 (β) position.[4] This can be explained by examining the stability of the cationic intermediate (sigma complex or arenium ion) formed upon attack at each position.

-

Attack at C-2 or C-4 (α or γ): The resulting sigma complex has a resonance structure where the positive charge is placed directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable contributor.[6]

-

Attack at C-3 (β): The positive charge is delocalized over three carbon atoms, avoiding the nitrogen atom. While still deactivated, this intermediate is significantly more stable than those formed from α or γ attack.[7][8]

Overcoming Deactivation: The Pyridine N-Oxide Strategy

A powerful strategy to functionalize the pyridine ring via EAS is to first oxidize it to a pyridine N-oxide.[3][9] The N-oxide moiety is a versatile functional group that dramatically alters the ring's reactivity.[10] The oxygen atom can donate electron density back into the ring via resonance, activating it towards electrophilic attack, particularly at the C-2 and C-4 positions.[9][11] After the substitution reaction, the N-oxide can be readily deoxygenated (e.g., using PCl₃ or zinc dust) to yield the substituted pyridine.[12] This two-step process provides a synthetically useful route to C-4 substituted pyridines that are otherwise difficult to access.[9]

Nucleophilic Aromatic Substitution (SNAr): An Activated System

The π-deficient nature of the pyridine ring makes it inherently activated for nucleophilic aromatic substitution (SNAr), a reaction that is very difficult to achieve with benzene.[13] This reaction typically requires a good leaving group (such as a halide) and proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer-like intermediate.

Regioselectivity: The Primacy of C-2 and C-4

Nucleophilic attack occurs almost exclusively at the C-2 (α) and C-4 (γ) positions.[14][15] The stability of the anionic intermediate is the determining factor.

-

Attack at C-2 or C-4: The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom via resonance.[14][16] This provides substantial stabilization, lowering the activation energy for the reaction.

-

Attack at C-3: The negative charge is spread only over the carbon atoms and cannot be delocalized onto the nitrogen. This intermediate is significantly less stable.[14]

The classic Chichibabin reaction, the amination of pyridine with sodium amide to form 2-aminopyridine, exemplifies this principle, where the nucleophile attacks the C-2 position and a hydride ion is eliminated.[9][13]

The Influence of Substituents on Reactivity and Basicity

Substituents exert a profound influence on the reactivity of the pyridine ring through a combination of inductive and resonance effects.

-

Electron-Donating Groups (EDGs) such as alkyl (-CH₃) and alkoxy (-OCH₃) groups increase the electron density of the ring. They activate the ring towards EAS and increase the basicity (pKa) of the nitrogen by stabilizing the conjugate acid.[17] Conversely, they deactivate the ring towards SNAr.

-